Butyl valerate Butyl valerate Butyl pentanoate, also known as butyl valerate or fema 2217, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Butyl pentanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Butyl pentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, butyl pentanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Butyl pentanoate is a sweet, apple, and fruity tasting compound that can be found in alcoholic beverages, fruits, and pomes. This makes butyl pentanoate a potential biomarker for the consumption of these food products.
Butyl pentanoate is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 591-68-4
VCID: VC21178493
InChI: InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3
SMILES: CCCCC(=O)OCCCC
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

Butyl valerate

CAS No.: 591-68-4

Cat. No.: VC21178493

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Butyl valerate - 591-68-4

Specification

CAS No. 591-68-4
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name butyl pentanoate
Standard InChI InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3
Standard InChI Key OKJADYKTJJGKDX-UHFFFAOYSA-N
SMILES CCCCC(=O)OCCCC
Canonical SMILES CCCCC(=O)OCCCC
Boiling Point 185.8 °C
Melting Point -92.8 °C
-92.8°C

Introduction

Chemical Properties and Physical Characteristics

Basic Information

Butyl valerate is identified by several key identifiers in chemical databases and regulatory systems, as presented in Table 1.

Table 1: Chemical Identifiers of Butyl Valerate

ParameterValue
CAS Number591-68-4
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
EINECS Number209-728-5
JECFA Number160
InChIInChI=1/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3
FEMA Number2217

The compound is known by several synonyms including butyl pentanoate, butyl valerianate, n-butyl-n-valerate, n-butyl pentanoate, pentanoic acid butyl ester, and valeric acid butyl ester .

Physical Properties

Butyl valerate exists as a colorless to almost colorless clear liquid with a characteristic fruity odor. Its key physical properties are summarized in Table 2.

Table 2: Physical Properties of Butyl Valerate

PropertyValue
Physical StateLiquid
ColorColorless to almost colorless
OdorFruity (apple-raspberry), sweet
Density0.868 g/mL at 25°C
Melting Point-92.8°C
Boiling Point186-187°C
Flash Point62°C (152°F)
Refractive Indexn20/D 1.412
Water Solubility83.87 mg/L at 25°C
Vapor Pressure0.608 mmHg at 25°C
LogP3.32

The compound has limited water solubility (83.87 mg/L at 25°C) but is soluble in propylene glycol and most organic solvents .

Thermochemical Data

Thermochemical properties provide important information about the energetics of butyl valerate, which are relevant for understanding its chemical behavior and stability.

Table 3: Thermochemical Properties of Butyl Valerate

PropertyValueMethodReference
Heat of Formation (liquid)-613 ± 2 kJ/molCalorimetrySchjanberg, 1937; Cox and Pilcher, 1970
Heat of Combustion (liquid)-5500.7 ± 1.7 kJ/molCalorimetrySchjanberg, 1937; Cox and Pilcher, 1970

These values indicate that butyl valerate is thermodynamically stable, which is consistent with its use in various applications .

Synthesis Methods

Chemical Synthesis

The traditional chemical synthesis of butyl valerate involves the esterification of valeric acid (pentanoic acid) with n-butanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and proceeds at elevated temperatures . The general reaction can be represented as:

CH3(CH2)3COOH + CH3(CH2)3OH → CH3(CH2)3COO(CH2)3CH3 + H2O

A multi-step synthetic route has also been documented in the literature, which involves:

  • Reaction with p-toluenesulphonic acid in benzene under heating conditions for 11 hours

  • Treatment with aqueous K2CO3 and tetrabutylammonium bromide in benzene under heating for 6 hours

This approach may offer advantages in terms of yield or selectivity for certain applications.

Enzymatic Synthesis

Recent advances in biotechnology have enabled the development of enzymatic methods for butyl valerate synthesis, which offer more environmentally friendly alternatives to traditional chemical processes.

Halophilic Lipase-Catalyzed Synthesis

Researchers have demonstrated the successful utilization of halophilic Marinobacter litoralis SW-45 lipase (MLL) for butyl ester synthesis from crude palm fruit oil (CPO) and kernel oil (CPKO). This process involves:

  • Hydrolysis of CPO and CPKO to free fatty acids (FFA) using Thermomyces lanuginosus lipase (TLL)

  • Esterification of the concentrated FFAs with butanol using MLL as the biocatalyst

Under optimized conditions (40-45°C, 150-230 rpm, 50% v/v biocatalyst concentration, 1:1 to 5:1 butanol:FFA ratio, 9-15% w/v NaCl, 15-60 min reaction time), maximum ester conversion rates of 62.2% and 69.1% were achieved for CPO- and CPKO-derived FFA esterification systems, respectively .

Cutinase-Catalyzed Synthesis

A recent study reported the use of cutinase from Fusarium verticillioides for the synthesis of butyl valerate. This enzyme exhibited remarkable efficiency, achieving a yield of 92% under optimized conditions:

  • 0.25 M butanol

  • 0.25 M valeric acid

  • 30 mg of enzyme

  • n-hexane as the organic solvent

  • 50°C reaction temperature

  • 8-hour reaction time

The purified cutinase (molecular weight 25 kDa) showed excellent stability over a temperature range of 30-60°C and pH range of 6.0-9.0, retaining more than 85% of its activity after 6 hours of incubation. It also demonstrated stability in various organic solvents (up to 30% v/v) and in the presence of surfactants .

These enzymatic approaches represent significant advances in sustainable chemistry for ester production, offering potential advantages in terms of energy efficiency, mild reaction conditions, and environmental impact.

Applications and Uses

Food Industry Applications

Butyl valerate is primarily used in the food industry as a flavoring agent, particularly for creating apple, raspberry, and wine flavors . It has been granted GRAS (Generally Recognized As Safe) status by FEMA (Flavor and Extract Manufacturers Association) .

The FDA regulates its use under 21 CFR § 172.515, limiting it to "moderate amounts" in food applications. FEMA has established specific usage limits for different food categories:

Table 4: FEMA Usage Limits for Butyl Valerate in Food Products

Food CategoryMaximum Concentration (mg/kg)
Soft drinks3.0
Cold drinks2.6
Candy8.0
Baked foods6.8

These regulatory guidelines ensure the safe application of butyl valerate in food products .

Flavor Characteristics

Butyl valerate contributes to the flavor profile of various food products with its characteristic fruity notes. The taste threshold values have been established at 10 ppm, providing sweet, pineapple, fruity, banana, ripe, and tutti-frutti flavor characteristics .

When used at a concentration of 10% in dipropylene glycol, it exhibits sweet fruity notes reminiscent of pineapple, green apple, raspberry, and tropical fruits . These sensory properties make it a valuable ingredient in the formulation of fruit-flavored products.

Natural Occurrence

Although butyl valerate is commercially produced for flavoring applications, it also occurs naturally in several fruits and food products. It has been reported in:

  • Fresh apples

  • Bananas

  • Blackberries

  • Plums

  • Whiskey

  • Malt

  • Bourbon vanilla

  • White grape sprinkles

  • Raw pears

This natural presence contributes to the authentic flavor profiles of these foods and beverages.

ParameterClassification/Value
Hazard SymbolsXi - Irritant
Risk CodesR10 - Flammable
R36/37/38 - Irritating to eyes, respiratory system and skin
Safety StatementsS16 - Keep away from sources of ignition
S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
S36 - Wear suitable protective clothing
WGK Germany3 (Severe hazard to waters)
Storage ConditionSealed in dry container at room temperature

The compound is flammable with a flash point of 62°C, requiring appropriate precautions to prevent ignition. As an irritant to the eyes, respiratory system, and skin, protective equipment should be used when handling the substance .

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